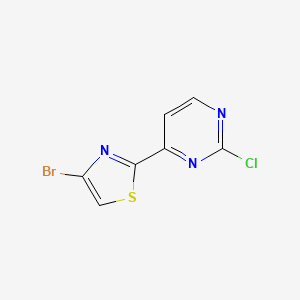
6-Bromo-N2-(4-methoxybenzyl)pyrazine-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-N2-(4-methoxybenzyl)pyrazine-2,3-diamine is an organic compound that features a pyrazine ring substituted with a bromo group and a methoxyphenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N2-(4-methoxybenzyl)pyrazine-2,3-diamine typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like methanol and catalysts such as sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-N2-(4-methoxybenzyl)pyrazine-2,3-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
6-Bromo-N2-(4-methoxybenzyl)pyrazine-2,3-diamine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Bromo-N2-(4-methoxybenzyl)pyrazine-2,3-diamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazine ring and substituents. These interactions can modulate biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-N3-methyl-pyrazine-2,3-diamine
- Methyl 5-bromo-2-methoxypyridine-3-carboxylate
- 5-Bromo-2-methoxypyridine-3-carboxylic acid methyl ester
Uniqueness
6-Bromo-N2-(4-methoxybenzyl)pyrazine-2,3-diamine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
827602-53-9 |
|---|---|
Molekularformel |
C12H13BrN4O |
Molekulargewicht |
309.16 g/mol |
IUPAC-Name |
5-bromo-3-N-[(4-methoxyphenyl)methyl]pyrazine-2,3-diamine |
InChI |
InChI=1S/C12H13BrN4O/c1-18-9-4-2-8(3-5-9)6-16-12-11(14)15-7-10(13)17-12/h2-5,7H,6H2,1H3,(H2,14,15)(H,16,17) |
InChI-Schlüssel |
YMCPFTAEKZJNQO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC2=NC(=CN=C2N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Amino-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B8462557.png)
![1,3-Dihydro-3-methyl-1-(2-thiazolylimino)-furo[3,4-b]quinoline-9-ol](/img/structure/B8462566.png)

![methyl {[(2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoyl]amino}acetate](/img/structure/B8462581.png)
![4-(6-Azido-2-{2-[(pyridin-2-yl)oxy]ethoxy}pyrimidin-4-yl)morpholine](/img/structure/B8462588.png)





